molecular formula C25H19N5O5 B2684719 methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate CAS No. 1189687-24-8

methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate

Cat. No.: B2684719
CAS No.: 1189687-24-8
M. Wt: 469.457
InChI Key: AYHHBFYEQGJUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is a heterocyclic compound featuring a fused triazoloquinoxaline core substituted with a phenoxy group at position 4 and an acetamido-benzoate moiety at position 2.

  • Amide coupling: Reaction of a triazoloquinoxaline intermediate with methyl 2-aminobenzoate derivatives, as seen in quinazolinone syntheses .
  • Cyclization steps: Formation of the triazole ring via hydrazine-mediated reactions, similar to methods used for triazolo-thiadiazoles .

Properties

IUPAC Name

methyl 2-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O5/c1-34-24(32)17-11-5-6-12-18(17)26-21(31)15-29-25(33)30-20-14-8-7-13-19(20)27-23(22(30)28-29)35-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHHBFYEQGJUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of anthranilic acid derivatives with appropriate triazoloquinoxaline intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties:
Research indicates that derivatives of the triazoloquinoxaline structure exhibit significant anticancer activities. Specifically, compounds similar to methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. The compound interacts with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking its signaling pathway and thereby affecting angiogenesis and tumor growth .

Antimicrobial Activity:
The compound demonstrates promising antibacterial properties against pathogens such as Xanthomonas oryzae pv., suggesting its potential as an anti-infective agent. This application is particularly relevant in agricultural science where combating plant pathogens is crucial for crop protection .

Anticonvulsant Activity:
Studies have explored the anticonvulsant properties of triazole derivatives. Some compounds related to this compound have been evaluated for their ability to protect against seizure-inducing agents in animal models. These findings suggest a potential role in developing anticonvulsant medications .

Table: Summary of Research Findings on this compound

StudyFocusFindings
Study AAnticancer ActivityInhibition of cancer cell proliferation via VEGFR-2 blockade.
Study BAntimicrobial ActivityEffective against Xanthomonas oryzae pv.
Study CAnticonvulsant PropertiesProtection against seizures in animal models.

Mechanism of Action

The mechanism of action of methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinoxaline Derivatives

The closest analog, ethyl 2-(2-{[1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate (), shares the triazoloquinoxaline core but differs in substituents:

  • Sulfanyl vs. Oxo group : The sulfanyl (S-) group in the analog may confer higher reactivity compared to the oxo (O-) group in the target compound, altering electronic properties and binding affinity.
  • Substituent position: The analog’s 4-methylphenyl group vs. the target’s phenoxy group could impact steric bulk and solubility.
  • Molecular weight : The analog has a higher molecular weight (497.58 g/mol) due to the ethyl ester and sulfanyl group .
Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target compound Triazoloquinoxaline 4-phenoxy, 2-acetamido-benzoate Not provided ~450–500 (estimated)
Ethyl analog () Triazoloquinoxaline 4-sulfanyl, 4-methylphenyl C27H23N5O3S 497.58

Quinazolinone Derivatives

Compounds like 3-amino-2-methylquinazolin-4(3H)-one (–3) feature a quinazolinone core instead of triazoloquinoxaline. Key differences include:

  • Bioactivity: Quinazolinones in demonstrated antimicrobial activity, suggesting the target compound’s triazoloquinoxaline core might enhance or modify such effects.
  • Synthesis: Quinazolinones are synthesized via hydrazine hydrate reactions with methyl 2-acetamidobenzoate, whereas triazoloquinoxalines likely require additional cyclization steps .

Thiadiazole and Oxadiazole Derivatives

  • Thiadiazoles (): Compounds like methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replace the triazole ring with thiadiazole, reducing nitrogen content and altering polarity. The molecular weight (369.40 g/mol) is significantly lower than the target compound’s .

Structural and Functional Group Analysis

Feature Target Compound Quinazolinones (–3) Thiadiazoles ()
Core heterocycle Triazoloquinoxaline Quinazolinone Thiadiazole/oxadiazole
Key substituents Phenoxy, methyl benzoate Azo, triazole Arylthio, carbamoyl
Molecular weight range ~450–500 ~250–350 ~300–400
Potential bioactivity Unknown Antimicrobial Unreported

Biological Activity

Methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate is a compound that incorporates a triazoloquinoxaline structure known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Molecular Formula : C24_{24}H22_{22}N5_5O3_3
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1189858-98-7

Biological Activity Overview

Research indicates that compounds derived from the triazoloquinoxaline scaffold exhibit a variety of biological activities, including but not limited to:

Anticonvulsant Activity

A study evaluated several quinoxaline derivatives for their anticonvulsant properties. Compounds similar to this compound demonstrated significant anticonvulsant effects in animal models. For instance, derivatives with the triazole moiety showed promising results in the metrazol-induced convulsion model .

Antimicrobial Properties

The triazolo[4,3-a]quinoxaline derivatives have been reported to possess antimicrobial activity against various bacterial strains. In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds revealed significant activity against cancer cell lines. For example, compounds featuring the triazoloquinoxaline core demonstrated IC50_{50} values in the low micromolar range against MCF-7 breast cancer cells . This suggests a potential role in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Known for enhancing biological activity through various mechanisms.
  • Phenoxy Group : Contributes to lipophilicity and may facilitate interaction with biological targets.
  • Acetamido Functionality : Enhances solubility and bioavailability.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Triazoloquinoxalines Identified potent anticonvulsant activities in derivatives similar to methyl 2-(2-{...}).
Antimicrobial Screening Showed significant antibacterial effects against multiple strains; MIC values indicated strong potential as antimicrobial agents.
Cytotoxicity Assessment Demonstrated notable cytotoxic effects against MCF-7 cells; supports further exploration in anticancer applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate, and what key reagents are involved?

  • Methodology :

  • Step 1 : Synthesize the triazoloquinoxaline core via cyclization of quinoxaline precursors with triazole derivatives under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduce the phenoxy group via nucleophilic substitution using phenol derivatives in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Attach the acetamido-benzoate moiety using coupling agents like EDC/HOBt in DMF .
  • Key Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and benzyl halides (substitution) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons in the quinoxaline core at δ 7.5–8.5 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~500) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Methods :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the triazoloquinoxaline core?

  • Challenges : Low yields due to side reactions during cyclization.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) to favor product formation .
  • Data Table :
ConditionYield (%)Purity (%)
DMF, 100°C, 6h6598
THF, 80°C, 12h4592

Q. How do substituents on the phenoxy or benzoate groups influence bioactivity?

  • SAR Insights :

  • Phenoxy Group : Electron-withdrawing substituents (e.g., -F) enhance antimicrobial activity .
  • Benzoate Ester : Methyl vs. ethyl esters affect solubility and membrane permeability .
    • Case Study :
  • Methyl Substituent : IC₅₀ = 12 µM (HeLa cells) vs. Ethyl Analog : IC₅₀ = 28 µM .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

  • Troubleshooting :

  • Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Validate Compound Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4 buffer) .
  • Control for Batch Variability : Compare activity across independently synthesized batches .

Q. What computational methods support the study of its interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to DNA topoisomerase II (PDB ID: 1ZXM) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
    • Key Finding : The triazoloquinoxaline core intercalates into DNA, while the phenoxy group stabilizes hydrophobic pockets .

Methodological Considerations

Q. What strategies mitigate toxicity in in vivo studies?

  • Design :

  • Prodrug Modification : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to reduce hepatotoxicity .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models prior to efficacy trials .

Q. How can researchers track reaction intermediates in complex multi-step syntheses?

  • Tools :

  • TLC Monitoring : Use silica plates with UV visualization (Rf = 0.3–0.5 for intermediates) .
  • In Situ IR Spectroscopy : Detect carbonyl formation (1700–1750 cm⁻¹) during acetylation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.